molecular formula C19H19N3O5 B2723289 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941979-73-3

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2723289
CAS No.: 941979-73-3
M. Wt: 369.377
InChI Key: SDYSYAGLVBSQAW-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidinyl group, a methoxy group, and a nitrobenzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Methoxylation: The methoxy group is added via a nucleophilic substitution reaction, often using methanol and a strong base.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the intermediate is reacted with a suitable amine or amide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Oxidized derivatives of the piperidinyl or benzamide moieties.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)naphthalene-2-sulfonamide
  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its nitrobenzamide moiety, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-9-13(12-16(17)21-11-5-4-8-18(21)23)20-19(24)14-6-2-3-7-15(14)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYSYAGLVBSQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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